molecular formula C16H17NO3 B13009650 (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone

(3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B13009650
M. Wt: 271.31 g/mol
InChI Key: IQTLWBLZQCEGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C16H17NO3 This compound features a methanone group bonded to both a 3-amino-4-methylphenyl and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone typically involves the reaction of 3-amino-4-methylbenzaldehyde with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines and amides.

Scientific Research Applications

(3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone
  • (3-Amino-2,4-dimethylphenyl)(3,4-dimethoxyphenyl)methanone

Uniqueness

(3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone is unique due to the presence of both an amino group and a methoxy group on the phenyl rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(3-amino-4-methylphenyl)-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C16H17NO3/c1-10-4-5-11(8-13(10)17)16(18)12-6-7-14(19-2)15(9-12)20-3/h4-9H,17H2,1-3H3

InChI Key

IQTLWBLZQCEGEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.